N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-ethoxyaniline
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Overview
Description
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-ethoxyaniline is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and an ethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-ethoxyaniline typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole ring, the introduction of the cyclohexyl group, and the attachment of the ethoxyaniline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-ethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-ethoxyaniline involves its interaction with specific molecular targets and pathways. The tetrazole ring and other functional groups within the molecule play a crucial role in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine
- N-{1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-N-nitroso-3-(trifluoromethyl)aniline
- N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-methylaniline
Uniqueness
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-ethoxyaniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-4-29-20-13-11-19(12-14-20)24-23(15-6-5-7-16-23)22-25-26-27-28(22)21-17(2)9-8-10-18(21)3/h8-14,24H,4-7,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYWEMRNQGDEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=C(C=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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